3-bromo-5-fluoro-2-methyl-1H-indole
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Overview
Description
3-bromo-5-fluoro-2-methyl-1H-indole is a heterocyclic aromatic organic compound. It belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine, fluorine, and methyl substituents on the indole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-fluoro-2-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include a brominated and fluorinated phenylhydrazine derivative and a methyl-substituted ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Nucleophilic substitution: The bromine and fluorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Electrophilic substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro-substituted indoles, while nucleophilic substitution can produce a variety of substituted indoles depending on the nucleophile .
Scientific Research Applications
3-bromo-5-fluoro-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-5-fluoro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine can enhance its binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-bromo-5-fluoro-2-methyl-1H-indole is unique due to the specific combination of bromine, fluorine, and methyl substituents on the indole ring. This combination can result in unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7BrFN |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-9(10)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3 |
InChI Key |
YIBCUMYEGNESAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)Br |
Origin of Product |
United States |
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